30-Hydroxygambogic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C38H44O9 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(E)-2-(hydroxymethyl)-4-[(2S,8S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid |
InChI |
InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12+/t23-,27?,36+,37?,38-/m1/s1 |
InChI Key |
MNNVIONVHRRQPF-CCXRYARJSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\CO)/C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Elucidation
Botanical Sources: Garcinia hanburyi and Related Species
30-Hydroxygambogic acid is a naturally occurring polyprenylated xanthone (B1684191) derivative found in the gamboge resin of Garcinia hanburyi Hook. f. medchemexpress.comnih.gov. This tree, widely distributed in Southeast Asia, is the primary botanical source for a variety of caged polyprenylated xanthones, including gambogic acid and its derivatives. nih.govnih.gov The resin, a brownish or orange exudate from the tree's stems, has a long history of use as a traditional pigment and medicine. nih.gov Phytochemical investigations into Garcinia hanburyi have revealed that its most characteristic bioactive constituents are caged polyprenylated xanthones, which feature a distinctive 4-oxatricyclo[4.3.1.03,7]dec-2-one core structure. nih.gov this compound is one of numerous xanthones isolated from this rich natural source. nih.govnih.gov
| Botanical Source | Plant Part | Compound Isolated |
| Garcinia hanburyi | Resin (Gamboge) | This compound |
| Garcinia hanburyi | Resin (Gamboge) | S-30-Hydroxygambogic acid (30-hydroxyepigambogic acid) |
Isolation and Purification Methodologies from Natural Extracts
The isolation of this compound from the resin of Garcinia hanburyi involves multi-step extraction and chromatographic techniques. The general procedure begins with the extraction of the crude gamboge resin using organic solvents. nih.gov Following the initial extraction, the resulting mixture, which contains a complex array of xanthones, is subjected to various chromatographic methods for separation and purification.
A common approach involves column chromatography over silica (B1680970) gel, eluting with a gradient of different solvents to separate the extract into several fractions. nih.gov To achieve the final purification of specific compounds from these fractions, high-performance liquid chromatography (HPLC), particularly semi-preparative or preparative HPLC, is employed. nih.gov This technique has been successfully used to separate closely related epimers, such as this compound and 30-hydroxyepigambogic acid, from the resin. nih.gov Another advanced separation technique, high-speed counter-current chromatography (HSCCC), has also been effectively utilized for isolating epimers like gambogic acid and epigambogic acid from G. hanburyi, suggesting its applicability for similar compounds. nih.gov
| Technique | Purpose | Details |
| Solvent Extraction | Initial extraction from crude resin | Employs organic solvents to dissolve xanthones from the gamboge. nih.gov |
| Silica Gel Column Chromatography | Fractionation | Separates the crude extract into fractions based on polarity. nih.gov |
| Preparative High-Performance Liquid Chromatography (HPLC) | Purification | Isolates individual compounds, including epimers like this compound, with high purity. nih.gov |
Characterization of Epimeric Forms: R-30-Hydroxygambogic Acid and S-30-Hydroxygambogic Acid
This compound exists as a pair of epimers, which are stereoisomers that differ in configuration at a single stereocenter. These epimers are identified as R-30-Hydroxygambogic acid and S-30-Hydroxygambogic acid (also known as 30-hydroxyepigambogic acid). medchemexpress.comnih.gov The separation and characterization of these distinct epimeric forms are crucial for understanding their unique properties.
The primary method for separating these epimers is preparative HPLC, which can resolve the two closely related structures. nih.gov Once isolated, the structural elucidation and confirmation of each epimer are accomplished through various spectroscopic techniques. While detailed spectroscopic data for these specific epimers is specialized, the characterization process for novel xanthones from Garcinia typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HMQC, and HMBC) and Mass Spectrometry (MS) to determine the precise molecular structure and stereochemistry. The addition of a hydroxyl group at the C30 position is a key structural feature identified through this analytical process. nih.gov Comparative studies have shown that these epimers can exhibit different biological activity levels. nih.gov For instance, S-30-Hydroxygambogic acid has been reported to show cytotoxic activity against human leukemia K562 cell lines. medchemexpress.com
| Epimer | Common Name | Key Characterization Method |
| R-30-Hydroxygambogic acid | This compound | Preparative HPLC for separation; Spectroscopic analysis (NMR, MS) for structural elucidation. nih.govnih.gov |
| S-30-Hydroxygambogic acid | 30-Hydroxyepigambogic acid | Preparative HPLC for separation; Spectroscopic analysis (NMR, MS) for structural elucidation. medchemexpress.comnih.gov |
Biosynthetic Pathways and Precursor Studies
Mechanistic Hypotheses for the Biosynthesis of Caged Xanthone (B1684191) Scaffolds
The formation of the unique 4-oxatricyclo[4.3.1.0]decan-2-one ring system of gambogic acid and its derivatives has been a subject of significant scientific inquiry. nih.gov Two primary hypotheses have been proposed to explain the construction of this caged motif from a simple xanthone precursor.
The first, earlier hypothesis suggested a pathway beginning with the prenylation of a xanthone at two specific carbon centers (C11 and C13). nih.gov Subsequent oxidation would introduce a key tertiary alcohol, followed by a reduction that allows the molecule to adopt a conformation suitable for cyclization via nucleophilic attack. nih.gov
However, a more widely accepted and chemically realistic scenario posits that the caged scaffold is formed through a sequence involving a Claisen rearrangement followed by an intramolecular Diels-Alder reaction. nih.govrsc.org This hypothesis, first advanced by Quillinan and Scheinmann, suggests that the initial xanthone core, such as a tetrahydroxyxanthone, is first decorated with four isoprene (B109036) units. nih.gov This heavily prenylated intermediate then undergoes an electrocyclic Claisen rearrangement to form a dienone, which subsequently cyclizes via an intramolecular [4+2] Diels-Alder cycloaddition to generate the characteristic caged framework. nih.gov This biosynthetic strategy is also mimicked in synthetic approaches to this class of molecules. nih.gov
The basic xanthone backbone itself, for instance, 1,3,6-trihydroxy-9H-xanthen-9-one, is understood to derive from common benzophenone (B1666685) intermediates. nih.govnih.gov These precursors are formed through the mixed shikimate-acetate pathway, where one aromatic ring originates from shikimic acid and the other from the acetate-malonate pathway. nih.gov
Specific Enzymatic and Metabolic Considerations in 30-Hydroxygambogic Acid Formation
The formation of this compound requires a final, specific modification of a precursor molecule, likely gambogic acid itself. The key structural difference is the presence of a hydroxyl group at the C30 position on one of the isoprenyl side chains. nih.gov This transformation is a hydroxylation reaction, a type of oxidation.
In the biosynthesis of natural products and the metabolism of foreign compounds (xenobiotics), such hydroxylation reactions are predominantly catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs or P450s). nih.govyoutube.com These enzymes are crucial in Phase I metabolism, where they introduce or expose polar functional groups, like hydroxyls, to increase a molecule's water solubility and prepare it for further modification or excretion. nih.govyoutube.com
Studies on related compounds have shown interactions with various CYP isoforms, reinforcing the role of this enzyme family in the metabolism and potential modification of caged xanthones. nih.gov The presence of the hydroxyl group at C30 has been shown to be important for the compound's biological activity, suggesting that this enzymatic step is a controlled and significant part of the biosynthetic process. nih.gov
Chemical Synthesis and Structural Modifications
Strategies for Total Synthesis of 30-Hydroxygambogic Acid
The total synthesis of the complex caged xanthone (B1684191) core of gambogic acid and its analogs presents a formidable challenge to synthetic organic chemists. While the total synthesis of this compound itself has not been explicitly reported in the scientific literature, several research groups have successfully accomplished the synthesis of the core caged structure of the parent compound, gambogic acid. These synthetic strategies provide a foundation for the potential future total synthesis of this compound.
Key challenges in the total synthesis of the gambogic acid family of natural products include the construction of the highly substituted xanthone core, the stereoselective formation of the intricate 4-oxa-tricyclo[4.3.1.03,7]dec-2-one caged system, and the introduction of the various prenyl side chains. Researchers have employed a variety of synthetic methodologies to address these challenges, including tandem Claisen rearrangement/Diels-Alder reactions to construct the caged system.
Although a complete synthetic route to this compound is yet to be published, the existing synthetic achievements for the core structure represent a significant advancement and pave the way for the eventual total synthesis of this potent natural product and its derivatives.
Semisynthetic Routes and Derivatization at Key Positions
Semisynthesis, starting from the naturally abundant gambogic acid, has been the most explored avenue for the preparation of this compound and its derivatives. The isolation of this compound from the resin of Garcinia hanburyi has been reported, indicating its natural origin. nih.gov Further modifications of the parent gambogic acid at various key positions have been extensively investigated to improve its pharmacological properties, such as aqueous solubility and anticancer activity. mdpi.comnih.gov
The primary sites for structural modification on the gambogic acid scaffold include:
The C-30 carboxyl group
The C-9/C-10 double bond
The C-32/C-33 and C-37/C-38 double bonds
The C-34/C-39 allylic position mdpi.com
Of particular relevance to this compound is the modification at the C-30 position. The carboxyl group at this position is a key site for derivatization to enhance the molecule's properties. mdpi.com Researchers have synthesized a variety of ester and amide derivatives at the C-30 carboxylate of gambogic acid, leading to compounds with improved aqueous solubility and potent inhibition of cancer cell proliferation. nih.govrjpbr.com For instance, the introduction of nitrogen-containing moieties at the C-30 carboxyl group has been shown to significantly enhance the anticancer activity of the parent compound. rjpbr.com
While the direct semisynthetic hydroxylation of gambogic acid at the C-30 position to yield this compound is not explicitly detailed in the reviewed literature, the isolation of this compound from natural sources suggests that such a transformation is biosynthetically feasible. nih.gov
Rational Design of Analogs for Enhanced Bioactivity
The rational design of this compound analogs is guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for its biological activity and to optimize these features for improved therapeutic efficacy. The caged xanthone skeleton of gambogic acid is considered a fundamental pharmacophore for its antitumor effects. nih.gov
SAR studies on gambogic acid and its derivatives have revealed several important insights that inform the design of new analogs:
The Caged Xanthone Core: This intricate structure is crucial for the biological activity of the compound. nih.gov
The C-30 Position: Modifications at the C-30 carboxyl group can significantly impact the compound's solubility and potency. The presence of a hydroxyl group at this position, as in this compound, has been shown to be beneficial for its bioactivity. nih.gov The introduction of various amide and ester groups at this position has led to the development of analogs with enhanced anticancer properties. nih.govrjpbr.com
Prenyl Side Chains: Modifications of the prenyl side chains have also been explored to modulate the bioactivity of gambogic acid derivatives. researchgate.net
The design of novel analogs often involves computational methods to predict the binding of these compounds to their biological targets. This in silico approach, combined with synthetic chemistry and biological evaluation, allows for a more targeted and efficient discovery of new drug candidates. The development of sulfoximine-containing derivatives of gambogenic acid, a related caged xanthone, highlights the potential of introducing novel functional groups to enhance the anticancer efficacy of this class of compounds. nih.gov
The following table summarizes some of the key structural modifications of the parent gambogic acid and the resulting impact on bioactivity, providing a basis for the rational design of this compound analogs.
| Modification Site | Type of Modification | Impact on Bioactivity | Reference |
| C-30 Carboxyl Group | Esterification/Amidation | Improved aqueous solubility and potent inhibition of cancer cell proliferation. | nih.govrjpbr.com |
| C-30 Carboxyl Group | Introduction of Nitrogen-containing Moieties | Enhanced anticancer activity. | rjpbr.com |
| Prenyl Side Chains | Various Modifications | Modulation of antitumor activity. | researchgate.net |
| C-32 Position | Epoxidation, Oxidation, Esterification, Amidation | Some derivatives showed more potent activity than the parent compound against certain cancer cell lines. | sioc-journal.cn |
Preclinical Investigations into Molecular and Cellular Mechanisms of Action
Modulatory Effects on Cell Proliferation and Viability
30-Hydroxygambogic acid (GA-OH) has demonstrated potent effects on the proliferation and viability of cancer cells in preclinical studies. Its mechanisms involve the selective inhibition of cancer cell growth and the induction of programmed cell death.
Research has highlighted that this compound is a selective inhibitor of the human papillomavirus (HPV) E6 oncoprotein. nih.govresearchgate.netoncotarget.com This selectivity translates into a pronounced inhibitory effect on the growth of HPV-positive (HPV+) cancer cells. The etiology of HPV-positive head and neck squamous cell carcinoma (HPV+-HNSCC) is directly linked to the expression of the E6 oncoprotein, which is crucial for tumor formation and survival. nih.govoncotarget.comresearchgate.net
Studies testing GA-OH on a panel of HPV+ and HPV-negative (HPV-) cell lines have shown that the compound possesses good potency and a significant window of selectivity. nih.govresearchgate.net HPV+ cell lines consistently display higher sensitivity to growth inhibition mediated by GA-OH when compared to their HPV- counterparts. nih.gov This is visually represented by a leftward shift in the dose-response curves for HPV+ cell lines, indicating that a lower concentration of the compound is needed to achieve the same level of growth inhibition. nih.gov Furthermore, GA-OH has been shown to be more cytotoxic to HPV+ cells, as evidenced by its effects on the clonogenicity of surviving cell fractions. nih.gov In one study, GA-OH was found to significantly inhibit the survival and growth of HPV+ cell lines with greater potency than other compounds like myricetin. researchgate.net
Table 1: Effect of this compound on Cancer Cell Growth
This table summarizes the differential sensitivity of HPV-positive and HPV-negative cancer cell lines to the growth-inhibitory effects of this compound (GA-OH), based on findings from cell-based assays.
| Cell Line Type | Observed Effect of GA-OH | Supporting Evidence | Citation |
|---|---|---|---|
| HPV-Positive (e.g., SCC47, 90, 104, 152, SiHa, CaSki) | Higher sensitivity to growth inhibition. | Dose-response curves shifted to the left, indicating higher potency. | nih.gov |
| HPV-Negative | Lower sensitivity to growth inhibition. | Dose-response curves are right-shifted compared to HPV+ lines. | nih.gov |
| HPV-Positive | Higher cytotoxicity. | Reduced clonogenicity of surviving cell fractions. | nih.gov |
A key mechanism through which this compound exerts its anticancer effects is the induction of programmed cell death, or apoptosis.
This compound has been identified as an inducer of apoptosis, particularly in HPV+ cells. nih.govresearchgate.netresearchgate.net This pro-apoptotic activity is consistent with its function as an inhibitor of the E6 oncoprotein, which normally suppresses apoptosis. nih.gov The induction of apoptosis by GA-OH involves the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death.
Western blot analyses have demonstrated that treatment with GA-OH leads to the cleavage of caspase 8 and caspase 3 in a dose-dependent manner in HPV+ cell lines. nih.gov The cleavage of these initiator (caspase 8) and executioner (caspase 3) caspases signifies their activation. This activation of the caspase cascade culminates in the cleavage of downstream targets, such as poly (ADP-ribose) polymerase (PARP), which was also observed to be modestly cleaved following GA-OH treatment. nih.gov Further assays measuring caspase 3/7 activity confirmed that HPV+ cell lines show significantly higher levels of caspase activity upon treatment with GA-OH compared to HPV- cell lines. nih.gov
Table 2: Caspase Activation by this compound
This table outlines the activation of key apoptotic proteins in cancer cells following treatment with this compound (GA-OH).
| Apoptotic Marker | Effect of GA-OH Treatment in HPV+ Cells | Method of Observation | Citation |
|---|---|---|---|
| Caspase 8 | Cleaved in a dose-dependent manner, indicating activation. | Western Blot Analysis | nih.gov |
| Caspase 3 | Cleaved in a dose-dependent manner, indicating activation. | Western Blot Analysis | nih.gov |
| Caspase 3/7 | Activity levels are significantly increased. | Caspase Activity Assay | nih.gov |
| PARP | Modest cleavage observed. | Western Blot Analysis | nih.gov |
The apoptotic effects of this compound are closely linked to its ability to restore the function of key tumor suppressor proteins that are targeted by the HPV E6 oncoprotein. nih.govresearchgate.netoncotarget.com In HPV-driven cancers, E6 mediates its oncogenic effects in part by promoting the degradation of proteins with tumor suppressor properties, such as p53 and caspase 8. nih.govoncotarget.comresearchgate.net
Research indicates that GA-OH can interfere with the interaction between E6 and its cellular partners. nih.gov Specifically, it has been shown to prevent E6 from binding to the p53-recruiter E6AP and to caspase 8. nih.gov By disrupting these interactions, GA-OH effectively rescues these tumor suppressors from E6-mediated degradation and inhibition. researchgate.netresearchgate.net
Treatment of HPV+ cell lines with GA-OH resulted in an increase in the levels of p53 protein, an effect not observed in HPV- cells. nih.gov This stabilization of p53 is a critical step in restoring the cell's apoptotic potential. Dysregulation of apoptosis is a major factor in cancer development, and p53 plays a crucial role in modulating the apoptotic response to various cellular stresses. harvard.edu Concurrently, GA-OH treatment leads to the activation of caspase 8, an essential initiator caspase in both death receptor-mediated and certain p53-dependent apoptotic pathways. nih.govharvard.edu While HPV- cells showed an increase in caspase 8 levels upon exposure to GA-OH, visible cleavage, indicating activation, was noted in the HPV+ cell lines. nih.gov
Induction of Programmed Cell Death Pathways
Direct and Indirect Targeting of Oncoproteins and Signaling Pathways
The primary molecular target of this compound in the context of HPV-related cancers is the viral oncoprotein E6. nih.govresearchgate.net By directly inhibiting E6, GA-OH sets off a cascade of downstream effects that restore normal cellular control mechanisms. The inhibition of the protein-protein interaction between E6 and its binding partners, E6AP and caspase 8, is a direct mechanism of action. nih.gov Structure-activity relationship studies have indicated the importance of the oxidized isoprenyl group on the GA-OH molecule for its activity against E6, with GA-OH proving more effective at inhibiting the E6-caspase 8 interaction than its parent compound or other analogs. nih.gov
The indirect consequences of this direct targeting are profound. They include the stabilization and activation of the tumor suppressor p53 and the activation of the caspase 8-initiated apoptotic cascade. nih.gov The restoration of these pathways, which are subverted by E6 in HPV+ cancer cells, underlies the selective growth inhibition and apoptosis induction observed in these cells upon treatment with this compound. nih.govresearchgate.net
Disruption of Human Papillomavirus E6 Oncoprotein Protein-Protein Interactions
This compound has been identified as a noteworthy inhibitor of the protein-protein interactions of the E6 oncoprotein, a key driver in human papillomavirus (HPV)-positive cancers. nih.gov The oncogenic activity of E6 is largely dependent on its ability to interact with and promote the degradation of tumor suppressor proteins, such as p53 and caspase 8. nih.gov
In a high-content AlphaScreen™ assay designed to identify small molecule inhibitors of E6, this compound, an analog of a lead compound, demonstrated improved activity. nih.gov Specifically, it was found to more effectively inhibit the binding of E6 to caspase 8 when compared to its parent compound and other analogs. nih.gov This interruption of the E6-caspase 8 interaction is significant, as E6-mediated inhibition of this key apoptotic protein is a known mechanism by which HPV-positive tumor cells evade programmed cell death. nih.gov
Furthermore, investigations have shown that this compound can prevent E6 from binding to E6AP, the ubiquitin ligase responsible for recruiting p53 for degradation. nih.gov By disrupting this interaction, this compound leads to the stabilization of p53 levels in HPV-positive cells. nih.gov The continuous expression of E6 is crucial for maintaining the malignant phenotype of HPV-positive tumors, and its ability to modulate cell survival pathways through these protein-protein interactions makes it a prime therapeutic target. nih.gov The direct binding of this compound to E6, thereby blocking its interactions with key cellular partners, represents a targeted approach to combating HPV-associated malignancies. nih.gov
Influence on Intrinsic and Extrinsic Apoptotic Pathways
This compound has been shown to induce apoptosis in HPV-positive cancer cells, a key factor in its anti-neoplastic activity. nih.gov This pro-apoptotic effect is linked to its ability to interfere with the E6 oncoprotein's functions, leading to the stabilization of key tumor suppressor proteins. nih.gov
The influence of gambogic acid, a closely related compound, on apoptotic pathways has been studied in detail and provides insight into the potential mechanisms of its hydroxylated analog. Gambogic acid has been demonstrated to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov In studies on colorectal cancer cells, treatment with gambogic acid led to a significant increase in the expression of key proteins involved in the extrinsic pathway, including Fas, Fas-ligand (FasL), and the Fas-associated death domain (FADD). nih.gov Simultaneously, it activated the intrinsic pathway, evidenced by increased levels of Apaf-1 and cytochrome c. nih.gov
This dual-pathway activation culminates in the activation of effector caspases. Treatment with gambogic acid resulted in a significant decrease in the levels of pro-caspase-8 (a key initiator caspase in the extrinsic pathway), pro-caspase-9 (the primary initiator caspase of the intrinsic pathway), and pro-caspase-3 (a critical executioner caspase). nih.gov The activation of these caspases is a central event in the execution phase of apoptosis. Given that this compound stabilizes p53, a critical regulator of the intrinsic apoptotic pathway, and inhibits E6's interaction with caspase 8, a key component of the extrinsic pathway, it is plausible that it engages these pathways in a similar manner to its parent compound. nih.govnih.gov
Engagement with Specific Intracellular Targets
The primary intracellular target of this compound, as identified in the context of HPV-positive cancers, is the E6 oncoprotein. nih.gov By directly binding to E6, it competitively inhibits its interaction with other cellular proteins, thereby disrupting its oncogenic functions. nih.gov
Two key protein-protein interactions targeted by this compound are:
E6 and Caspase 8: this compound has demonstrated superior efficacy in inhibiting the binding of E6 to caspase 8 compared to its parent compound. nih.gov This prevents the E6-mediated suppression of the extrinsic apoptotic pathway. nih.gov
E6 and E6AP: The compound also interferes with the interaction between E6 and E6AP, the cellular ubiquitin ligase that E6 utilizes to target the tumor suppressor p53 for proteasomal degradation. nih.gov This leads to the stabilization and accumulation of p53 in HPV-positive cells, promoting cell cycle arrest and apoptosis. nih.gov
The structural features of this compound, particularly the hydroxyl group at the C30 position and the carboxylic acid at C29, have been identified as important for its activity against E6. nih.gov These findings highlight the specific and targeted nature of this compound's engagement with the HPV E6 oncoprotein.
Activity in Drug-Resistant Neoplastic Cell Lines (e.g., K562/R)
This compound has demonstrated cytotoxic activity against drug-resistant human leukemia cell lines. Specifically, its effects have been evaluated in the K562/R cell line, a multidrug-resistant variant of the K562 human erythroleukemia cell line, and its drug-sensitive counterpart, K562/S. medchemexpress.commedchemexpress.com The K562/R cell line is known to exhibit cross-resistance to various chemotherapeutic agents. nih.govnih.gov
Both the R- and S-epimers of this compound have shown the ability to overcome this drug resistance to some extent, although their potency varies. The R-epimer, R-30-Hydroxygambogic acid, displayed significant cytotoxicity in both cell lines, with IC50 values of 2.89 µM in the resistant K562/R cells and 1.27 µM in the sensitive K562/S cells. medchemexpress.com The S-epimer, S-30-Hydroxygambogic acid, was also cytotoxic, with IC50 values of 4.49 µM and 3.61 µM in the K562/R and K562/S cell lines, respectively. medchemexpress.com
These findings indicate that this compound retains efficacy in cancer cells that have developed resistance to other treatments, suggesting its potential as a therapeutic agent in challenging clinical scenarios.
Data Tables
Table 1: Cytotoxicity of this compound Epimers in K562 Cell Lines
| Compound | Cell Line | IC50 (µM) |
| R-30-Hydroxygambogic acid | K562/R (Resistant) | 2.89 |
| R-30-Hydroxygambogic acid | K562/S (Sensitive) | 1.27 |
| S-30-Hydroxygambogic acid | K562/R (Resistant) | 4.49 |
| S-30-Hydroxygambogic acid | K562/S (Sensitive) | 3.61 |
Structure Activity Relationship Sar Studies of 30 Hydroxygambogic Acid and Its Analogs
Identification of Pharmacophoric Features Critical for Biological Potency
The biological potency of 30-Hydroxygambogic acid is intrinsically linked to several key pharmacophoric features. The core of its activity lies in the unique caged xanthone (B1684191) scaffold, specifically a 4-oxatricyclo[4.3.1.03,7]dec-2-one system. nih.gov This rigid, three-dimensional structure is considered essential for the cytotoxic effects observed in this class of compounds. researchgate.net
A critical determinant of the enhanced activity of this compound over its parent compound, gambogic acid, is the presence of a hydroxyl group at the C30 position. nih.gov This hydroxyl group can participate in hydrogen bonding, which may contribute to a stronger interaction with biological targets. nih.gov For instance, in studies investigating inhibitors of the human papillomavirus (HPV) E6 oncoprotein, the C30 hydroxyl group of this compound was found to be crucial for its improved inhibitory activity compared to gambogic acid. nih.gov
Furthermore, the carboxyl group at C29 plays a significant role in the molecule's activity. The removal of this acidic group leads to a loss of activity, underscoring the importance of the oxidized isoprenyl group at C22 for the biological effects of these compounds against targets like E6. nih.gov However, the replacement of the carboxylic acid with a primary amide does not significantly diminish activity, suggesting some tolerance for modification at this position. nih.gov The double bond at the C9-C10 position within the α,β-unsaturated ketone moiety is also considered critical for the apoptosis-inducing activity of caged xanthones. nih.gov
Stereochemical Influence on Activity Profiles (R- vs. S-epimers)
The stereochemistry of caged xanthones can have a profound impact on their biological activity. While direct comparative studies on the C30 epimers of this compound are not extensively reported, research on related compounds highlights the significance of stereoisomerism. For example, the C-2 epimers of gambogic acid, gambogic acid and epigambogic acid, have been separated and shown to exhibit differential activities. nih.gov
In the context of this compound, one of its epimers, R-30-Hydroxygambogic acid, has been isolated and evaluated for its cytotoxic effects. It demonstrated activity against human leukemia K562 cell lines, with IC50 values of 2.89 µM for the resistant K562/R line and 1.27 µM for the sensitive K562/S line. medchemexpress.com The existence of its corresponding S-epimer, S-30-Hydroxygambogic acid (also known as 30-Hydroxyepigambogic acid), has been noted, and methods for their simultaneous quantification have been developed. nih.govnih.gov A comprehensive comparative analysis of the biological activities of these two C30 epimers would be invaluable for a complete understanding of the stereochemical influence on the activity profile of this compound.
The differential activity between epimers can often be attributed to their distinct three-dimensional arrangements, which can lead to different binding affinities and interactions with target proteins. For instance, in the case of the C-2 epimers of gambogic acid, the S-epimer showed a significantly stronger inhibitory effect on the cytochrome P-450 enzyme CYP2C9 than the R-epimer. nih.gov
Comparative Analysis of this compound with Parent Gambogic Acid and Other Caged Xanthones
Comparative analyses have consistently demonstrated that this compound possesses enhanced potency and selectivity in certain biological assays compared to its parent compound, gambogic acid, and other related caged xanthones.
In studies targeting the HPV E6 oncoprotein, this compound emerged as a more potent inhibitor than gambogic acid and several other analogs. nih.gov This enhanced activity was also observed in cell-based assays, where this compound displayed greater potency and selectivity for HPV-positive versus HPV-negative cancer cell lines. nih.gov This suggests that the addition of the hydroxyl group at the C30 position can lead to more specific and effective targeting of certain cellular pathways.
The following table provides a comparative overview of the cytotoxic activity of this compound and its parent compound, gambogic acid, against various cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound and Gambogic Acid
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| R-30-Hydroxygambogic acid | K562/S (Human Leukemia) | 1.27 | medchemexpress.com |
| K562/R (Human Leukemia) | 2.89 | medchemexpress.com | |
| Gambogic acid | K562/S (Human Leukemia) | 0.89 | nih.gov |
| K562/R (Human Leukemia) | 1.32 | nih.gov | |
| Epigambogic acid | K562/S (Human Leukemia) | 0.86 | nih.gov |
| K562/R (Human Leukemia) | 1.11 | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
Other caged xanthones, such as isomorellin (B1256671) and forbesione, have also been evaluated for their cytotoxic effects. researchgate.net While direct, extensive comparative studies including this compound across a wide panel of cell lines are limited, the existing data underscores the potent anticancer properties of this class of compounds. The subtle structural variations among these natural products can lead to significant differences in their biological activities, highlighting the importance of SAR studies in identifying the most promising therapeutic candidates.
Synergistic and Sensitization Effects in Preclinical Models
Potentiation of Anti-Tumor Efficacy with Conventional Therapies (e.g., Chemotherapy, Radiation)
Preclinical research has demonstrated that 30-Hydroxygambogic acid (GA-OH) can significantly enhance the anti-tumor effects of conventional cancer therapies, including chemotherapy and radiation, particularly in models of human papillomavirus (HPV)-positive cancers. nih.govnih.gov
Studies utilizing mouse xenograft models of HPV-positive head and neck squamous cell carcinoma (HNSCC) have shown that while GA-OH administered alone did not substantially decrease the rate of tumor growth, its combination with the chemotherapeutic agent cisplatin resulted in a significant amplification of cisplatin's efficacy. nih.govllu.eduresearchgate.net This synergistic interaction leads to a more pronounced reduction in tumor growth compared to cisplatin treatment alone. nih.gov
In addition to chemosensitization, GA-OH has been observed to act as a radiosensitizer. nih.govresearchgate.net In preclinical studies, GA-OH potentiated the sensitivity of HNSCC cells to radiation. researchgate.net This effect was notably more pronounced in HPV-positive cells compared to their HPV-negative counterparts, highlighting an HPV-dependent mechanism of radiosensitization. researchgate.net The ability of GA-OH to sensitize cancer cells to both chemotherapy and radiation suggests its potential as an adjunct therapy to improve the effectiveness of standard cancer treatment regimens. nih.govnih.gov
| Combination Therapy | Preclinical Model | Observed Outcome | Reference |
|---|---|---|---|
| GA-OH + Cisplatin | HPV+ HNSCC Mouse Xenograft | Significantly increased anti-tumor efficacy of cisplatin. | nih.gov |
| GA-OH + Radiation | HNSCC Cell Lines | Potentiated radiosensitivity, with a stronger effect in HPV+ cells. | researchgate.net |
Mechanistic Basis of Chemo- and Radiosensitization in HPV-Dependent Models
The mechanism by which this compound sensitizes HPV-positive cancer cells to chemotherapy and radiation is directly linked to its function as a specific inhibitor of the HPV E6 oncoprotein. nih.govresearchgate.netnih.gov The E6 oncoprotein is a primary driver of oncogenesis in HPV-associated cancers, largely through its ability to disrupt normal apoptotic (cell death) pathways. nih.govoncotarget.com E6 achieves this by targeting key tumor suppressor and pro-apoptotic proteins, such as p53 and caspase 8, for degradation. nih.govnih.gov
GA-OH has been shown to selectively bind to the E6 oncoprotein, inhibiting its activity. nih.govresearchgate.net This inhibition prevents E6 from mediating the degradation of its cellular targets. nih.gov As a result, the levels of several critical proteins involved in apoptosis are stabilized and increased, including:
p53: A crucial tumor suppressor that can halt the cell cycle and initiate apoptosis in response to cellular stress, such as that induced by chemotherapy and radiation. nih.govnih.gov
p21: A target gene product of p53 that plays a role in cell cycle arrest. nih.govnih.gov
Caspase 8: An initiator caspase that plays a vital role in the extrinsic apoptosis pathway. nih.govnih.gov
Caspase 3: An executioner caspase that, once activated, leads to the final stages of apoptosis. nih.gov
By restoring the cellular levels and functions of these proteins, GA-OH effectively rescues the apoptotic signaling pathways that were suppressed by the HPV E6 oncoprotein. nih.govllu.edu This re-sensitizes the cancer cells to apoptosis-inducing stimuli like DNA damage caused by cisplatin or radiation. nih.govresearchgate.net Therefore, when combined with these conventional therapies, GA-OH lowers the threshold for triggering cell death in HPV-positive tumor cells, leading to the observed synergistic anti-tumor effects. nih.govnih.gov
| Molecular Target of GA-OH | Immediate Downstream Effect | Key Proteins Stabilized | Resulting Cellular Outcome | Reference |
|---|---|---|---|---|
| HPV E6 Oncoprotein | Inhibition of E6 binding to cellular partners (e.g., E6AP, Caspase 8). | p53, p21, Caspase 8, Caspase 3 | Re-sensitization of tumor cells to chemotherapy- and radiation-induced apoptosis. | nih.govnih.gov |
Q & A
Q. How can this compound be compared to other caged xanthones in multi-target studies?
- Methodological Answer : Use molecular docking to assess binding affinity to targets like HSP90 or NF-κB. Pair with transcriptomic profiling (RNA-seq) of treated cells to identify unique pathways (e.g., apoptosis vs. autophagy). Cross-validate with gambogenic acid and gambogic acid using dose-response matrices .
Data Presentation and Reproducibility Guidelines
- Raw Data : Include IC₅₀ curves, chromatograms, and NMR spectra in supplementary materials.
- Statistical Analysis : Apply Welch’s t-test for cytotoxicity comparisons and report Cohen’s d effect sizes .
- Ethical Compliance : Disclose plant collection permits (CITES for Garcinia hanburyi) and cytotoxicity assay ethics approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
